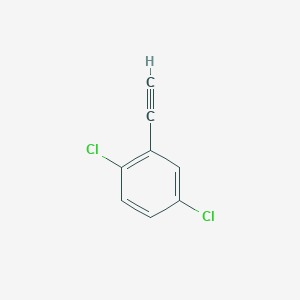

1,4-Dichloro-2-ethynylbenzene

Overview

Description

Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-ethynylbenzene consists of a benzene ring with two chlorine atoms and an ethynyl group attached . The exact positions of these groups on the benzene ring would be determined by the specific synthesis method used.Physical And Chemical Properties Analysis

1,4-Dichloro-2-ethynylbenzene has a density of 1.3±0.1 g/cm3, a boiling point of 228.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 96.1±18.1 °C .Scientific Research Applications

1. Sensing of Explosives

1,4-Diarylpentiptycenes synthesized from 1,4-dichloro-2-ethynylbenzene derivatives show potential in sensing explosives. Their fluorescence is quenched by vapors of nitroaromatic compounds like TNT, indicating use in explosive detection technologies (Zyryanov, Palacios, & Anzenbacher, 2008).

2. Organic Light-Emitting Diodes (OLEDs)

Carbazole-based dendrimers containing ethynylbenzene cores have been developed, demonstrating high quantum yields of fluorescence. This makes them suitable for use as blue-emitting materials in OLEDs (Adhikari, Mondal, Shah, & Neckers, 2007).

3. Study of Hydrogen Bonding Interactions

Research on the hydrogen bonding between phenol and ethynylbenzene has enhanced understanding of weak hydrogen bonds. Such studies are vital in exploring molecular interactions and designing new materials (Vojta & Vazdar, 2014).

4. Catalysis and Chemical Synthesis

Molybdenum-catalyzed oxybromination of ethynylbenzene has been studied, showcasing its potential in chemical synthesis. This reaction is significant for the production of various organic compounds (Conte, Floris, Galloni, & Silvagni, 2005).

5. Polymerization Studies

The polymerization of 1,4-diethynylbenzene on surfaces like Cu(111) has been observed using scanning tunneling microscopy. This research contributes to the field of polymer chemistry and surface science (Eichhorn, Heckl, & Lackinger, 2013).

6. Fuel Dispersants for Rocket Engines

1,4-Diethynylbenzene has been explored as a dispersant in solid fuels for rocket ramjet engines, indicating its potential in aerospace applications (Yanovskii et al., 2019).

7. Formation of Metal-Molecule Binding Motifs

Studies on ethynylbenzene's binding to gold surfaces have implications in the formation of metal-molecule binding motifs, crucial in the development of nanomaterials and sensors (McDonagh et al., 2007).

8. Crystal Engineering

Research on crystal engineering using p-substituted ethynylbenzenes has improved understanding of molecular packing and intermolecular interactions, aiding in the development of new crystalline materials (Dai et al., 2004).

9. Synthesis of Coronene Derivatives

Ruthenium-catalyzed benzannulation of ethynylbenzenes enables the efficient synthesis of various polycyclic aromatic hydrocarbons, including coronene derivatives. This is significant in organic synthesis and material science (Shen et al., 2005).

10. Optical Properties in Polymers

Platinum-based polymers incorporating substituted 1,4-diethynylbenzene derivatives have been synthesized and characterized, revealing their potential in optoelectronic applications (Khan et al., 2003).

Mechanism of Action

Target of Action

The primary target of 1,4-Dichloro-2-ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1,4-Dichloro-2-ethynylbenzene involves a series of reactions . These include a nitration, a conversion from the nitro group to an amine, and a bromination . The end product is meta, so a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Result of Action

The result of the action of 1,4-Dichloro-2-ethynylbenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

properties

IUPAC Name |

1,4-dichloro-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRQLSFKMQAUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505300 | |

| Record name | 1,4-Dichloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-2-ethynylbenzene | |

CAS RN |

38417-89-9 | |

| Record name | 1,4-Dichloro-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

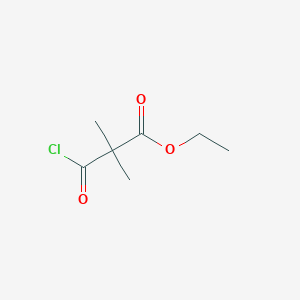

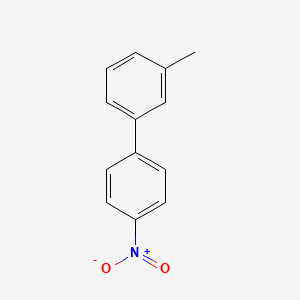

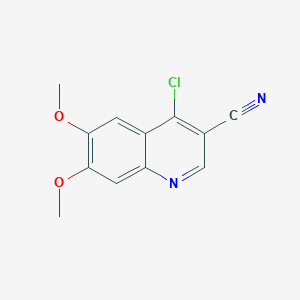

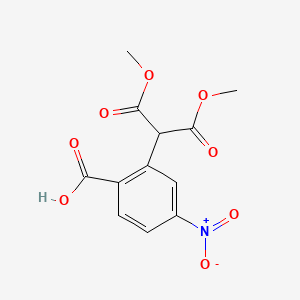

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)